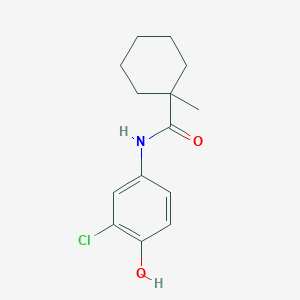

N-(3-Chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

Description

Properties

Molecular Formula |

C14H18ClNO2 |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H18ClNO2/c1-14(7-3-2-4-8-14)13(18)16-10-5-6-12(17)11(15)9-10/h5-6,9,17H,2-4,7-8H2,1H3,(H,16,18) |

InChI Key |

ISAXVWXYUXPVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthetic route to N-(3-chloro-4-hydroxyphenyl)acetamide involves the following steps:

Formation of N-(4-chlorophenyl)acetamide:

Industrial production methods may involve variations of these steps, optimized for efficiency and yield.

Chemical Reactions Analysis

N-(3-chloro-4-hydroxyphenyl)acetamide can participate in various chemical reactions:

Oxidation: It can be oxidized to form other functional groups.

Reduction: The amino group can undergo reduction reactions.

Substitution: The chlorine atom can be replaced by other substituents. Common reagents and conditions depend on the specific reaction type.

Major products:

- Various derivatives formed through functional group modifications.

N-(3-chloro-4-hydroxyphenyl)acetamide: itself.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Recent studies have highlighted the potential of N-(3-Chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide as a multi-target agent in cancer therapy. Its structural similarity to other carboxamide compounds has led researchers to investigate its efficacy against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown promising results as inhibitors of the phosphatidylinositol 3-kinase (PI3Kα), a critical target in cancer treatment .

b. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of lipoxygenase (LOX) enzymes. In vitro studies have demonstrated that related carboxamide derivatives exhibit significant LOX inhibitory activity, which is crucial for managing inflammatory diseases . The structure-activity relationship (SAR) studies suggest that modifications to the phenolic and cyclohexane moieties can enhance biological activity.

Synthesis and Structural Modifications

a. Synthetic Pathways

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxyaniline with cyclohexanecarbonyl chloride under controlled conditions. This reaction can be optimized by varying the reaction temperature and solvent to improve yield and purity .

b. Derivatives and Analogues

Researchers are actively exploring derivatives of this compound to enhance its pharmacological profiles. For example, modifications at the cyclohexane ring or substitutions on the phenolic group can lead to compounds with improved potency against specific targets .

Agricultural Applications

a. Pesticidal Activity

There is growing interest in the use of this compound as a potential pesticide. The compound has shown effectiveness against various pests, including those from arthropod and mollusk classes . Its mechanism of action may involve disrupting key metabolic pathways in these organisms.

b. Formulation Development

Formulating this compound into effective pesticide products involves creating emulsifiable concentrates or granules that ensure stability and efficacy in field applications. Research into optimal formulation techniques is ongoing to maximize its performance while minimizing environmental impact .

Case Studies

Mechanism of Action

The precise mechanism of action depends on its specific application. its hydroxyphenyl group suggests potential interactions with enzymes or receptors. Further research is needed to elucidate its exact targets and pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

*Estimated logP values (unless specified) are based on structural similarity.

†Predicted using ChemDraw software.

‡Experimentally determined for Fenhexamid’s metabolite M17 .

Impact of Halogenation Patterns

- Chlorine Substitution: The target compound’s single chlorine at the 3-position contrasts with Fenhexamid’s 2,3-dichloro configuration. The 2,5-dichloro and 3,5-dichloro analogs () exhibit higher logP values (~4.0–4.2), suggesting increased lipophilicity and membrane permeability, which may enhance pesticidal activity but also environmental persistence .

Hydroxyl Group :

The 4-hydroxyl group in all compounds facilitates hydrogen bonding, improving solubility in aqueous matrices. However, increased halogenation (e.g., Fenhexamid) counterbalances this by elevating hydrophobicity .

Complex Derivatives in Patents

A patent (EP 2 697 207 B1) describes a structurally intricate analog incorporating an oxazolidinone ring and trifluoromethyl groups (). While sharing the cyclohexane carboxamide core, this compound’s additional functional groups likely target mammalian enzymes (e.g., kinase inhibitors), diverging from the pesticidal applications of simpler analogs .

Biological Activity

N-(3-Chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, also known by its CAS number 1335041-76-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H18ClNO2

- Molecular Weight : 267.75 g/mol

- Structure : The compound features a cyclohexane ring substituted with a carboxamide group and a chlorinated phenolic moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxy group on the phenyl ring is crucial for scavenging free radicals, which can mitigate oxidative stress in biological systems .

- Inhibition of Lipoxygenase (LOX) : Research indicates that carboxamide derivatives can inhibit LOX, an enzyme involved in inflammatory processes. For instance, related compounds have shown IC50 values ranging from 10 μM to 52 μM for LOX inhibition, suggesting that this compound may possess similar inhibitory effects .

Antitumor Activity

A notable area of research involves the antitumor potential of this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | Inhibition Rate (%) at 30 μM | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results indicate that the compound could effectively inhibit tumor growth by inducing apoptosis and potentially arresting the cell cycle at critical phases .

Mechanistic Insights

The mechanisms by which this compound induces apoptosis include:

- Cell Cycle Arrest : Studies show that treatment with the compound leads to increased populations of cells in the S phase, indicating an arrest in cell cycle progression .

- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, leading to increased apoptosis markers such as Bax and caspase-3 activation .

Case Study 1: In Vitro Analysis on HepG2 Cells

In a controlled study, HepG2 cells were treated with this compound at varying concentrations (0, 2, 4, and 8 μM). Flow cytometry analysis revealed:

- Increased S phase arrest as concentrations rose.

- A dose-dependent increase in apoptotic cell populations.

This study highlights the compound's potential as an anticancer agent through targeted mechanisms affecting cell proliferation and survival pathways.

Q & A

Q. What are the key synthetic routes for N-(3-Chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves amide bond formation between 3-chloro-4-hydroxyaniline and 1-methylcyclohexane-1-carbonyl chloride. A stepwise approach includes:

- Acylation : Reacting 3-chloro-4-hydroxyaniline with 1-methylcyclohexane-1-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .

- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

- Yield Optimization : Temperature control (0–5°C during acylation) and stoichiometric excess of the carbonyl chloride (1.2 equivalents) improve yields to ~75–85% .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 294.09 (C14H17ClNO2).

- UV-Vis : Detect absorbance peaks at ~270 nm (aromatic π→π* transitions).

Q. What preliminary biological screening assays are recommended for this compound?

- Antifungal Activity : Agar diffusion assays against Botrytis cinerea (common target for carboxamide fungicides) at 50–100 µg/mL .

- Enzyme Inhibition : Test inhibition of cytochrome P450 enzymes (e.g., CYP51) via spectrophotometric assays .

Advanced Research Questions

Q. How does the chloro-hydroxyphenyl substitution pattern influence biological activity compared to analogs like Fenhexamid?

- Structural Comparison : Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) has dual Cl substituents, enhancing steric hindrance and binding to fungal CYP51 .

- Activity Trends : The 3-Cl-4-OH substitution in the target compound may reduce antifungal potency but improve solubility (logP ~2.8 vs. Fenhexamid’s logP ~3.5) .

- Methodology : Use molecular docking (AutoDock Vina) to compare binding affinities to CYP51 homology models .

Q. What mechanistic pathways explain the degradation of this compound under UV exposure, and how can stability be improved?

- Degradation Pathways : UV light induces cleavage of the C–Cl bond (λmax ~310 nm), forming a quinone intermediate. Confirmed via LC-MS/MS and radical trapping experiments (TEMPO) .

- Stabilization Strategies : Add UV absorbers (e.g., benzotriazoles) or encapsulate in cyclodextrins to prolong half-life .

Q. How can contradictory data on metabolic pathways in mammalian vs. fungal systems be reconciled?

- Mammalian Metabolism : Hepatic microsomal assays show rapid N-dealkylation (major metabolite: 3-chloro-4-hydroxyphenylglycine).

- Fungal Metabolism : CYP450-mediated hydroxylation at the cyclohexane ring (C3 position).

- Resolution : Use isotopic labeling (14C at the amide nitrogen) to track species-specific metabolite profiles via radio-TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.